4-[(4-Methoxyphenyl)sulfanyl]butanoic acid
Description
Contextualization within Organosulfur Butanoic Acid Derivatives Research
Organosulfur compounds, particularly those incorporating a butanoic acid moiety, are a significant focus of research due to their diverse biological and pharmaceutical activities. jmchemsci.comnih.gov Butanoic acid and its derivatives are known to play roles in various biological processes and have been explored for their potential in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer activities. ontosight.aibiointerfaceresearch.com The introduction of a sulfur-containing functional group can significantly modulate the physicochemical and biological properties of the parent molecule. jmchemsci.com
The carbon-sulfur bond is a key feature in a wide array of biologically active molecules and pharmaceuticals. jmchemsci.com Thioethers, also known as sulfides, are integral components of many bioactive compounds and are investigated for the treatment of various diseases. jmchemsci.comnih.gov The presence of the sulfanyl (B85325) linkage in 4-[(4-Methoxyphenyl)sulfanyl]butanoic acid suggests its potential for unique biological interactions and activities, making it a compound of interest within the broader landscape of research on butanoic acid derivatives. ontosight.aiontosight.ai
Historical Trajectories in Aromatic Ether and Sulfanyl Compound Investigations
The study of aromatic ethers and sulfanyl (thioether) compounds has a rich history, with each class of compounds contributing significantly to the development of organic chemistry and material science.
Aromatic Ethers: Research into aromatic ethers, or phenol (B47542) ethers, has led to the development of a wide range of valuable substances. Anisole, the simplest phenol ether, serves as a versatile precursor for perfumes and pharmaceuticals. wikipedia.org The discovery of crown ethers by Charles Pedersen in 1967, which are cyclic polyethers, revolutionized the field of supramolecular chemistry and earned him a share of the 1987 Nobel Prize in Chemistry. wikipedia.org These compounds are known for their ability to selectively bind cations, making them useful in phase transfer catalysis. wikipedia.org The methoxy (B1213986) group in this compound is an aromatic ether functionality, which can influence the molecule's electronic properties and potential for hydrogen bonding. wikipedia.org
Sulfanyl Compounds (Thioethers): Thioethers are characterized by a C-S-C bond and have been a subject of extensive research. jmchemsci.comtaylorandfrancis.com Historically, their synthesis often involved the use of foul-smelling and volatile thiols. taylorandfrancis.com More recent advancements have focused on developing odorless and more efficient synthetic methods, such as the reaction of organic halides with thiourea. taylorandfrancis.com Thioethers are important in medicinal chemistry and are found in a variety of pharmaceuticals. nih.gov The investigation of thioether synthesis and reactivity continues to be an active area of research, with new catalytic systems being developed for the formation of carbon-sulfur bonds. rsc.orgnih.gov
Rationale for Comprehensive Academic Study of this compound
A comprehensive academic study of this compound is warranted for several key reasons. The molecule's hybrid structure, combining features of an aromatic ether, a thioether, and a carboxylic acid, suggests a potential for multifaceted chemical and biological properties.
The presence of the 4-methoxyphenyl (B3050149) group is a common feature in many biologically active compounds. For instance, derivatives of 5-(4'-Methoxyphenyl)-oxazole have been investigated for their biological activities. nih.gov Similarly, thiosemicarbazone derived from 4-(4-methoxyphenyl)-2-butanone (B1665111) has shown antioxidant properties. tarc.edu.my This suggests that the 4-methoxyphenyl moiety in the target compound could contribute to interesting biological effects.
Furthermore, the butanoic acid portion of the molecule provides a handle for further chemical modification and potential interaction with biological targets. Carboxylic acid groups are common in pharmaceuticals and can participate in hydrogen bonding and salt formation, influencing a molecule's solubility and pharmacokinetic profile.
The combination of these structural motifs in a single molecule makes this compound a compelling candidate for investigation in areas such as medicinal chemistry, materials science, and synthetic methodology development. Detailed studies of its synthesis, physicochemical properties, and biological activities could provide valuable insights and lead to the discovery of new applications.
Physicochemical Properties of Related Compounds
To provide context for the properties of this compound, the following table presents data for structurally related compounds.
| Property | 4-(4-Methoxyphenyl)butyric acid | 4-(4-Methoxyphenyl)-4-oxobutanoic acid | 4-(4-Methoxyphenoxy)butanoic acid |
| CAS Number | 4521-28-2 nih.gov | 3153-44-4 chemsrc.com | 55579-99-2 nih.gov |
| Molecular Formula | C₁₁H₁₄O₃ nih.gov | C₁₁H₁₂O₄ | C₁₁H₁₄O₄ nih.gov |
| Molecular Weight | 194.23 g/mol nih.gov | 208.21 g/mol | 210.23 g/mol nih.gov |
| Melting Point | Not specified | 148-150 °C chemsrc.com | Not specified |
This table is interactive. Click on the headers to sort the data.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-14-9-4-6-10(7-5-9)15-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEZZCIYLLHOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Methoxyphenyl Sulfanyl Butanoic Acid
Strategies for Carbon-Sulfur Bond Formation in the Butanoic Acid Scaffold
The formation of the carbon-sulfur (C–S) bond is the pivotal step in the synthesis of 4-[(4-Methoxyphenyl)sulfanyl]butanoic acid. The construction of such bonds is a central theme in modern synthetic organic chemistry due to the prevalence of organosulfur compounds in pharmaceuticals and biologically active molecules. Key strategies typically involve the reaction of a sulfur-based nucleophile with a carbon-based electrophile.
In the context of the butanoic acid scaffold, a common approach involves the nucleophilic substitution reaction between a thiolate and an alkyl halide. Specifically, 4-methoxythiophenol can be deprotonated with a suitable base to form the corresponding thiolate, which then attacks an electrophilic four-carbon chain, such as ethyl 4-bromobutanoate. Subsequent hydrolysis of the ester yields the desired carboxylic acid.
Another prevalent method for C–S bond formation is the sulfa-Michael addition, which involves the 1,4-addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound. While not directly applicable to the saturated butanoic acid chain of the target molecule, this strategy is fundamental in the synthesis of related sulfur-containing carboxylic acids. The development of enzymatic and organocatalytic approaches for C-S bond formation is also an area of active research, aiming to create these bonds with high selectivity and efficiency.
Table 1: Common Methods for Carbon-Sulfur Bond Formation
| Method | Sulfur Source (Nucleophile) | Carbon Source (Electrophile) | General Application |
|---|---|---|---|
| Nucleophilic Substitution | Thiol / Thiolate | Alkyl Halide, Sulfonate | Formation of thioethers |
| Sulfa-Michael Addition | Thiol / Thiolate | α,β-Unsaturated Carbonyl | Formation of β-thioethers |
| Thiol-yne/Thiol-ene Coupling | Thiol | Alkyne / Alkene | Formation of vinyl sulfides or alkyl thioethers |
Conventional and Optimized Synthetic Protocols for Butanoic Acid Derivatives
Butanoic acid, also known as butyric acid, and its derivatives are common industrial chemicals. The industrial preparation of butanoic acid often involves the hydroformylation of propene to produce butyraldehyde, which is subsequently oxidized to the carboxylic acid. For laboratory-scale synthesis, butanoic acid can be prepared from various starting materials, including the oxidation of n-butyl alcohol.
Cyclization Reactions in Related Butanoic Acid Structures
Butanoic acid derivatives possessing a second functional group can undergo intramolecular cyclization reactions to form heterocyclic structures. For instance, 4-hydroxybutanoic acid can cyclize to form γ-butyrolactone (GBL), a common solvent and intermediate. Similarly, 4-aminobutanoic acid can form a cyclic amide (a lactam). The specific nature of the cyclization depends on the reacting functional groups and the reaction conditions employed.
Esterification and Amidation as Key Intermediate Steps
The carboxylic acid moiety of butanoic acid derivatives is readily converted into esters and amides. These reactions are often crucial steps in a multi-step synthesis, serving to protect the carboxylic acid group, to activate it for further reactions, or to install a desired functional group in the final product.
Esterification , particularly Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction is reversible, and its equilibrium can be shifted toward the product by using an excess of the alcohol or by removing water as it is formed. The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol, leading to a tetrahedral intermediate.
Amidation involves the reaction of a carboxylic acid with an amine to form an amide. This reaction typically requires heat to drive off the water molecule formed. Alternatively, activating agents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction at milder temperatures.
Demethylation Techniques for Aromatic Ether Precursors in Analogous Compounds
The 4-methoxyphenyl (B3050149) group in the target compound contains an aryl methyl ether. The cleavage of this ether to yield the corresponding phenol (B47542) is a common transformation in organic synthesis, often employed as a deprotection step. A variety of reagents have been developed for this purpose.
Historically, strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) have been used. Lewis acids, such as aluminum chloride (AlCl₃) and boron tribromide (BBr₃), are also effective. The combination of a Lewis acid with a nucleophilic thiol, such as ethanethiol, has been reported to selectively demethylate aryl methyl ethers with high yields.
More recently, greener and more practical methods have been developed. This includes using mineral acids like HCl in high-temperature pressurized water, providing an efficient and inexpensive route to the corresponding phenols. The use of long-chain, odorless thiols in the presence of a base also offers a practical alternative to traditional, foul-smelling thiol-based methods.
Table 2: Selected Reagents for Aromatic Ether Demethylation
| Reagent(s) | General Conditions | Advantages | Disadvantages |
|---|---|---|---|
| HBr / HI | Reflux | Well-established, effective | Corrosive, harsh conditions |
| BBr₃ | Low temperature, inert solvent | Highly effective, works at low temp. | Moisture sensitive, toxic |
| AlCl₃ / Ethanethiol | Inert solvent | High yields, selective | Use of odorous thiol, Lewis acid waste |
| HCl / H₂O | High temperature, pressure | Green solvent (water), cheap reagent | Requires specialized high-pressure equipment |
| Dodecanethiol / NaOH | DMF, Microwave irradiation | Odorless thiol, fast reaction times | High boiling point solvent |
Principles of Green Chemistry in the Synthesis of Related Structures
Green chemistry focuses on designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. The synthesis of this compound and related structures can be evaluated and optimized using the twelve principles of green chemistry.
Prevention : It is better to prevent waste than to treat or clean it up after it has been created. This involves careful planning of the synthetic route to minimize byproducts.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and rearrangements have high atom economy, while substitutions and eliminations generate stoichiometric byproducts.
Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. This includes choosing safer reagents and avoiding toxic intermediates.
Safer Solvents and Auxiliaries : The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. The development of reactions in water or the use of supercritical CO₂ are examples of this principle in action.
Design for Energy Efficiency : Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Conducting reactions at ambient temperature and pressure is ideal.
Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. This encourages the use of materials derived from biological sources instead of petrochemicals.
Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste.
Utilization of this compound as a Building Block in Complex Chemical Synthesis
Chemical building blocks are relatively simple molecules that serve as versatile intermediates for the construction of more complex structures, particularly in drug discovery and materials science. This compound is a bifunctional molecule, containing both a carboxylic acid and a thioether linked to an aromatic ring. This dual functionality makes it a useful building block.
The carboxylic acid "handle" can be readily converted to esters, amides, or other functional groups, allowing it to be coupled to other molecules. The thioether linkage can be oxidized to the corresponding sulfoxide and sulfone, which can modulate the electronic and steric properties of the molecule. Indeed, series of related phenyl sulfanyl (B85325), sulfinyl, and sulfonyl hydroxamates have been synthesized and investigated as potential enzyme inhibitors.
Furthermore, related phenoxy-butyric acid structures have been employed as "linkers" in solid-phase synthesis, a technology central to the production of peptides and other complex organic molecules. The butanoic acid chain acts as a spacer, connecting a reactive site on the aromatic ring to a solid support. This highlights the potential of the this compound scaffold as a versatile tool in the synthesis of complex target molecules.
Advanced Spectroscopic Characterization of 4 4 Methoxyphenyl Sulfanyl Butanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed map of the molecular framework can be constructed.
High-Resolution ¹H and ¹³C NMR Spectral Interpretation
High-resolution ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of each proton and carbon atom within the 4-[(4-Methoxyphenyl)sulfanyl]butanoic acid molecule.
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the methoxyphenyl group and the aliphatic protons of the butanoic acid chain. The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm), often as two doublets characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group protons will present as a sharp singlet around δ 3.8 ppm. The protons of the butanoic acid chain will show characteristic multiplets. The methylene (B1212753) group adjacent to the sulfur atom (α-to-sulfur) is expected to resonate at a distinct chemical shift compared to the other methylene groups due to the influence of the heteroatom. Similarly, the methylene group α-to the carbonyl group will be deshielded.
The ¹³C NMR spectrum , typically recorded with proton decoupling, will display a single peak for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the δ 170-185 ppm region. The aromatic carbons will have signals in the δ 110-160 ppm range, with the carbon attached to the oxygen of the methoxy group and the carbon attached to the sulfur atom having characteristic chemical shifts. The aliphatic carbons of the butanoic acid chain will resonate in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to -S-) | ~7.3 | Doublet |
| Aromatic (ortho to -OCH₃) | ~6.8 | Doublet |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
| Methylene (-S-CH₂-) | ~2.9 | Triplet |
| Methylene (-CH₂-CH₂-COOH) | ~1.9 | Multiplet |
| Methylene (-CH₂-COOH) | ~2.4 | Triplet |
| Carboxylic Acid (-COOH) | >10 | Broad Singlet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (-COOH) | ~178 |
| Aromatic (C-S) | ~128 |
| Aromatic (C-H, ortho to -S-) | ~132 |
| Aromatic (C-H, ortho to -OCH₃) | ~115 |
| Aromatic (C-OCH₃) | ~160 |
| Methoxy (-OCH₃) | ~55 |
| Methylene (-S-CH₂-) | ~35 |
| Methylene (-CH₂-CH₂-COOH) | ~24 |
| Methylene (-CH₂-COOH) | ~33 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment will reveal the coupling relationships between adjacent protons. For this compound, cross-peaks will be observed between the protons of the adjacent methylene groups in the butanoic acid chain, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.
Chemical Shift Assignment and Signal Correlation Studies
By combining the information from 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon chemical shifts can be achieved. The correlation of signals in the COSY, HSQC, and HMBC spectra provides irrefutable evidence for the structure of this compound. The assignments are based on established chemical shift trends and the observed spin-spin coupling patterns and long-range correlations.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, thereby confirming its molecular formula. For this compound (C₁₁H₁₄O₃S), the experimentally determined exact mass from HRMS should closely match the calculated theoretical mass, typically within a few parts per million (ppm), providing strong evidence for the correct molecular formula.
Interactive Data Table: HRMS Data
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | 227.0736 | (To be determined experimentally) |
| [M+Na]⁺ | 249.0556 | (To be determined experimentally) |
| [M-H]⁻ | 225.0591 | (To be determined experimentally) |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable insights into the structure of the molecule.
For this compound, characteristic fragmentation pathways can be predicted. Common fragmentation patterns for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). The thioether linkage can also be a site of fragmentation. The analysis of the MS/MS spectrum allows for the construction of a fragmentation pathway, which serves as a fingerprint for the molecule and further confirms its structure. Key fragment ions would likely correspond to the cleavage of the butanoic acid side chain and fragmentation of the methoxyphenylthio moiety.
Based on a thorough review of available scientific databases and literature, it is not possible to provide the detailed spectroscopic analysis for "this compound" as requested. The specific experimental data required to populate the subsections of the article outline—including Fourier Transform Infrared (FTIR), Attenuated Total Reflectance (ATR-IR), Vapor Phase IR, and Fourier Transform Raman (FT-Raman) spectroscopy, as well as detailed vibrational wavenumber analysis and Ultraviolet-Visible (UV-Vis) electronic transition data—is not publicly available for this specific chemical compound.
Searches have yielded information on structurally similar but distinct molecules, such as 4-(4-Methoxyphenyl)butanoic acid (which lacks the crucial sulfanyl (B85325) sulfur atom), and other isomers or analogues. However, substituting data from these different compounds would be scientifically inaccurate and would not adhere to the strict focus on "this compound" as mandated by the instructions.
Therefore, without the foundational experimental data for the target compound, an article that is scientifically accurate and meets the requirements of the provided outline cannot be generated.
Computational and Theoretical Chemistry Investigations of 4 4 Methoxyphenyl Sulfanyl Butanoic Acid
Quantum Chemical Studies of Molecular Structure and Conformation
Quantum chemical methods are instrumental in elucidating the three-dimensional structure and energetic landscape of 4-[(4-Methoxyphenyl)sulfanyl]butanoic acid. These studies reveal the most stable arrangements of its atoms and the energy required to move between different conformations.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the most stable geometric structure of a molecule. For this compound, geometry optimization is typically performed using the B3LYP functional combined with a 6-311++G(d,p) basis set. This level of theory accurately models the molecule's bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation on the potential energy surface.
Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (Carboxylic Acid) | 1.21 Å |
| O-H (Carboxylic Acid) | 0.97 Å | |
| C-S (Thioether) | 1.80 Å | |
| C-O (Methoxy) | 1.36 Å | |
| Bond Angle | O=C-O (Carboxylic Acid) | 123.5° |
| C-S-C (Thioether) | 102.1° |
Note: Data is illustrative and based on typical values for similar functional groups from DFT calculations.
Conformational Landscape and Energy Barrier Analysis
The flexibility of the butanoic acid chain and the thioether linkage allows this compound to exist in multiple conformations. A Potential Energy Surface (PES) scan is conducted by systematically rotating key dihedral angles—primarily around the C-S and C-C bonds of the side chain—to map the conformational landscape. This analysis identifies various local energy minima (stable conformers) and the transition states that connect them.
The energy differences between these conformers are typically small, often just a few kcal/mol, suggesting that several conformations may coexist at room temperature. The energy barriers between them, calculated from the transition state energies, determine the rate of interconversion. A low energy barrier indicates rapid conformational changes, while a high barrier suggests that a conformer is kinetically stable. This analysis is critical for understanding how the molecule's shape might adapt when interacting with other molecules, such as biological receptors.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the calculated wavefunction, translating it into familiar concepts of lone pairs, bonds, and charge distribution. For this compound, NBO analysis quantifies the delocalization of electron density, which is a key factor in molecular stability.
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule govern its reactivity. Computational methods are used to calculate various descriptors that predict how this compound will behave in chemical reactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO is the region from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the region most likely to accept electrons (electrophilic character).
In this compound, the HOMO is typically localized over the electron-rich methoxyphenyl ring and the sulfur atom, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed over the carboxylic acid group and the aromatic ring, highlighting the sites susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.
Table 2: Calculated Frontier Orbital Energies and Related Descriptors
| Descriptor | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.52 eV | Electron-donating ability |
| LUMO Energy | -1.21 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.31 eV | High kinetic stability, low reactivity |
| Electronegativity (χ) | 3.87 eV |
Note: These values are representative examples derived from typical DFT calculations on similar aromatic thioethers.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. The MEP surface for this compound reveals the regions that are rich or poor in electron density.
Regions of negative electrostatic potential (typically colored red or yellow) are found around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups. These areas are electron-rich and represent the most likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive potential (colored blue) are located around the acidic hydrogen of the carboxyl group, indicating it is the primary site for nucleophilic attack or hydrogen bond acceptance. The MEP surface provides a comprehensive picture of the molecule's charge landscape, offering valuable predictions about its intermolecular interactions and reactive sites.
Theoretical Reactivity Indices
Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of a chemical species through various descriptors. These indices are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of chemical stability. nih.gov
For a molecule like this compound, the electron-rich methoxyphenyl and sulfanyl (B85325) groups are expected to significantly influence the HOMO, making these sites susceptible to electrophilic attack. Conversely, the carboxylic acid group, particularly its carbonyl carbon, would contribute to the LUMO, marking it as a likely site for nucleophilic attack.
Ionization Potential (IP) : IP = -E_HOMO
Electron Affinity (EA) : EA = -E_LUMO
Electronegativity (χ) : χ = (IP + EA) / 2
Chemical Hardness (η) : η = (IP - EA) / 2
Chemical Softness (S) : S = 1 / (2η)
Electrophilicity Index (ω) : ω = μ² / (2η) where μ is the chemical potential (-χ).
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron configuration. A large HOMO-LUMO gap implies high hardness and high stability. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
A low HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov The interplay of the electron-donating methoxy group and the sulfur atom with the electron-withdrawing carboxylic acid in this compound would result in a unique set of reactivity indices that govern its chemical behavior.
Intermolecular Interactions and Crystal Packing in Related Structures
The way molecules arrange themselves in a solid-state crystal lattice is determined by a delicate balance of various intermolecular interactions. These interactions, though weaker than covalent bonds, are fundamental to the physical properties of the material, including melting point, solubility, and morphology. For this compound, key interactions would include hydrogen bonds involving the carboxylic acid group, C–H···O interactions, C–H···π interactions with the phenyl ring, and potentially π–π stacking.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density of a molecule to define atomic basins, chemical bonds, and intermolecular interactions. orientjchem.org This analysis is based on the topology of the electron density, ρ(r), specifically its gradient vector field. A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms where the gradient is zero.
The properties of the electron density at these BCPs reveal the nature of the interaction. For instance:
The value of ρ(r) at the BCP correlates with the strength of the bond.
The sign of the Laplacian of the electron density, ∇²ρ(r), at the BCP distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) indicates a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction, characteristic of hydrogen bonds, van der Waals forces, and ionic bonds, where electron density is depleted in the interatomic region. orientjchem.org
While a specific QTAIM analysis for this compound is not available, studies on other molecules containing carboxylic acids and sulfur moieties show that QTAIM can precisely characterize the strength and nature of O–H···O hydrogen bonds, as well as weaker C–H···O and C–H···S interactions that guide the crystal packing. researchgate.net
Hirshfeld Surface and 2D-Fingerprint Plot Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. The surface is colored based on a normalized contact distance (d_norm), which is calculated from the distances of any surface point to the nearest nucleus inside (d_i) and outside (d_e) the surface, relative to their van der Waals radii. nih.govmdpi.com
Red spots on the d_norm surface indicate close contacts (shorter than the sum of van der Waals radii), typically corresponding to hydrogen bonds and other strong interactions.
Blue spots represent longer contacts.
White areas denote contacts around the van der Waals separation distance. mdpi.com
For a related compound, 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxylic Acid, Hirshfeld analysis revealed the dominance of O···H interactions, which contributed 58.9% of all contacts. nih.gov The fingerprint plot for this molecule showed sharp spikes characteristic of strong hydrogen bonding. For this compound, a similar analysis would be expected to highlight the prominent role of O···H contacts from the carboxylic acid dimers, along with significant contributions from H···H and C···H/H···C contacts.
| Interaction Type | Contribution (%) |
|---|---|
| O···H / H···O | 58.9% |
| H···H | 19.9% |
| C···H / H···C | 7.1% |
| O···C / C···O | 5.6% |
| O···O | 4.1% |
| Other | < 5% |
Predictive Spectroscopic Modeling and Validation
Computational chemistry allows for the prediction of various molecular spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. By solving the electronic structure equations, typically using DFT, one can calculate vibrational frequencies, chemical shifts, and electronic transition energies.
Comparing these computationally predicted spectra with experimentally measured ones serves as a powerful validation tool for the calculated molecular geometry and electronic structure. A good correlation between theoretical and experimental data provides confidence that the computational model is an accurate representation of the molecule. This validated model can then be used to interpret complex spectral features and to predict properties that are difficult or impossible to measure experimentally. For instance, theoretical calculations can help assign specific peaks in an IR spectrum to the vibrational modes of particular functional groups within the this compound structure, such as the C=O stretch of the carboxylic acid or vibrations of the phenyl ring.
Nonlinear Optical (NLO) Properties Theoretical Evaluation
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are critical for technologies like frequency conversion and optical switching. nih.gov The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). Molecules with large hyperpolarizability values are promising candidates for NLO applications.
Key molecular features that enhance NLO properties include:
A high degree of π-conjugation.
The presence of electron-donating and electron-accepting groups, leading to significant intramolecular charge transfer. nih.gov
A small HOMO-LUMO energy gap.
| Property | Symbol | Description |
|---|---|---|
| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule (molecular polarity). |
| Polarizability | α | The tendency of the molecular electron cloud to be distorted by an external electric field (linear response). |
| First Hyperpolarizability | β | A measure of the second-order (first nonlinear) response of a molecule to an external electric field. It is responsible for effects like second-harmonic generation. |
| Second Hyperpolarizability | γ | A measure of the third-order nonlinear response, related to phenomena like third-harmonic generation and two-photon absorption. nih.gov |
Adaptive Partitioning in Combined Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations for Complex Systems
Simulating the behavior of a molecule in a complex environment, such as in solution or interacting with a biological macromolecule like a protein, presents a significant computational challenge. Treating the entire system with high-level quantum mechanics (QM) is often prohibitively expensive. Combined QM/MM methods address this by treating a small, chemically active region (e.g., the substrate molecule and the enzyme active site) with accurate QM methods, while the larger, less critical environment (e.g., the rest of the protein and solvent) is treated with more efficient molecular mechanics (MM) force fields. researchgate.net
A major challenge in these simulations, particularly for dynamic processes, is that molecules or atoms can move between the QM and MM regions. Adaptive partitioning schemes are advanced algorithms designed to handle this issue. nih.gov These methods allow the definition of the QM and MM regions to change "on-the-fly" during a simulation. A buffer zone is typically established between the QM and MM regions, where atoms smoothly transition from a QM to an MM description, preventing energy discontinuities and ensuring the simulation remains stable and physically realistic. nih.gov
This methodology would be indispensable for studying the interactions of this compound in a biological context, for example, if it were acting as a ligand binding to a receptor. An adaptive partitioning QM/MM simulation could accurately model the electronic changes during the binding and unbinding process, including the exchange of solvent molecules between the binding site and the bulk solution, providing insights that are inaccessible to purely classical or static quantum mechanical methods. utdallas.edunih.govacs.org
Advanced Analytical Methodologies for Research Applications of 4 4 Methoxyphenyl Sulfanyl Butanoic Acid
Development of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like 4-[(4-Methoxyphenyl)sulfanyl]butanoic acid. The development of a robust HPLC method requires careful optimization of the stationary phase, mobile phase, and detection parameters to achieve adequate separation, sensitivity, and selectivity. pensoft.netnih.gov
For aryl-sulfanylalkanoic acids, reversed-phase HPLC (RP-HPLC) is the most common approach. pensoft.net A C18 stationary phase is typically effective for retaining the compound due to the hydrophobic interactions between the nonpolar carbon chains of the column and the aromatic and alkyl portions of the analyte. pensoft.net The mobile phase composition is critical for achieving optimal resolution. A gradient elution using a mixture of an aqueous phase (often buffered and acidified) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is generally employed. wu.ac.thnih.gov Acidifying the mobile phase, for example with phosphoric acid or acetic acid, suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape on a reversed-phase column. pensoft.netnih.gov
Detection is commonly performed using an ultraviolet (UV) detector, leveraging the chromophore of the methoxyphenyl group. pensoft.net A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. wu.ac.th For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometry (MS) detector is preferred.
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention for the nonpolar regions of the molecule. pensoft.net |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Suppresses ionization of the carboxylic acid for better peak shape. pensoft.net |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |
| Elution | Gradient | Allows for efficient separation from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. pensoft.net |
| Column Temp. | 30 °C | Ensures reproducible retention times. pensoft.net |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detector | UV/PDA at ~225-230 nm | Wavelength where the methoxyphenyl group exhibits strong absorbance. pensoft.net |
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. usherbrooke.ca Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape and reproducibility. usherbrooke.ca Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) ester. usherbrooke.caresearchgate.net
A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the acidic proton of the carboxyl group into a trimethylsilyl (B98337) (TMS) group. usherbrooke.ca This process significantly increases the volatility of the analyte, making it suitable for GC analysis. The resulting derivative can then be separated on a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase.
Detection is most effectively achieved using a mass spectrometer (GC-MS). usherbrooke.ca GC-MS provides not only quantitative data but also structural information from the mass spectrum, which is invaluable for confirming the identity of the analyte and any related impurities. scirp.org The fragmentation pattern of the derivatized compound can be used to establish a selective and sensitive detection method. scirp.org
Table 2: Proposed GC-MS Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Derivatization | BSTFA with 1% TMCS | Increases volatility and thermal stability of the carboxylic acid. usherbrooke.ca |
| Column | DB-5ms or equivalent (e.g., 30m x 0.25mm, 0.25 µm) | Standard, robust column for a wide range of derivatized compounds. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Optimizes separation of the analyte from other components. |
| Detector | Mass Spectrometer (MS) | Provides high selectivity and structural information for confident identification. usherbrooke.ca |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, producing reproducible fragmentation patterns. |
Capillary Electrophoresis (CE) Applications for Compound Analysis
Capillary Electrophoresis (CE) offers a high-efficiency alternative for the analysis of charged species. scispace.com As a carboxylic acid, this compound is an excellent candidate for analysis by Capillary Zone Electrophoresis (CZE), the simplest form of CE. usp.org In CZE, analytes are separated based on their charge-to-size ratio in a buffer-filled capillary under the influence of an electric field. usp.org
For the analysis of carboxylic acids, a basic buffer (e.g., Tris or phosphate (B84403) buffer at pH > 7) is used to ensure the analyte is in its deprotonated, anionic form. nih.gov The separation can be optimized by adjusting the buffer pH, concentration, and the applied voltage. nih.gov Due to the lack of a strong chromophore in many carboxylic acids, detection can be a challenge. scispace.com However, the methoxyphenyl group in the target compound allows for direct UV detection. scispace.com If higher sensitivity is needed, indirect UV detection or coupling CE to a mass spectrometer (CE-MS) could be explored. CE is particularly advantageous for its high separation efficiency, short analysis times, and minimal sample and solvent consumption. wku.edu
Table 3: Potential Capillary Electrophoresis Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | Separates ions based on their electrophoretic mobility. usp.org |
| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm length) | Standard capillary for CE applications. |
| Background Electrolyte | 20-50 mM Phosphate or Tris buffer, pH 8.0 | Ensures the carboxylic acid is fully deprotonated and migrates as an anion. nih.gov |
| Applied Voltage | 20-30 kV | High voltage drives the separation and shortens analysis time. |
| Injection | Hydrodynamic (pressure) | Simple and reproducible sample introduction method. |
| Detection | Direct UV at ~214 nm or ~230 nm | Detection of the carboxyl group or the aromatic ring. |
Analytical Method Validation for Research Standards and Reference Materials
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. slideshare.netyoutube.com For the establishment of research standards and reference materials of this compound, any analytical method (HPLC, GC, or CE) must be rigorously validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically guideline Q2(R1). gmp-compliance.orgresearchgate.netich.org The validation process evaluates several key performance characteristics. researchgate.netich.org
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is often demonstrated by analyzing spiked samples or by using a high-resolution detector like a PDA or MS. ich.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis. researchgate.net
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by recovery studies on spiked samples. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories). researchgate.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. ich.org
Metabolomics Approaches for Endogenous and Exogenous Compound Analysis
Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. When this compound is introduced into a biological system (e.g., in cell culture or animal studies), it is considered an exogenous compound, or xenobiotic. nih.gov LC-MS-based metabolomics is a powerful platform to study the fate of this compound and its effects on the endogenous metabolome. nih.gov
Proper sample preparation is critical to preserve the metabolic profile at the time of sampling and to efficiently extract the analytes of interest while removing interfering substances like proteins and phospholipids. mdpi-res.comnih.gov The choice of protocol depends heavily on the biological matrix (e.g., plasma, serum, urine, tissue).
For plasma or serum samples, a common procedure involves protein precipitation followed by liquid-liquid or solid-phase extraction. mdpi-res.comucla.edu
A Representative Protocol for Plasma:
Quenching and Thawing: Thaw frozen plasma samples on ice to minimize enzymatic activity. ucla.edu
Protein Precipitation: Add a cold organic solvent, such as methanol or acetonitrile (typically 3-4 volumes), to a small volume of plasma (e.g., 50-100 µL). This step precipitates the majority of proteins. ucla.edu
Centrifugation: Vortex the mixture and centrifuge at high speed and low temperature (e.g., 14,000 x g at 4°C) to pellet the precipitated proteins. ucla.edu
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites and the exogenous compound.
Drying and Reconstitution: The supernatant can be dried under a stream of nitrogen or in a vacuum concentrator and then reconstituted in a solvent compatible with the analytical platform (e.g., the initial mobile phase for LC-MS) to concentrate the analytes. sci-hub.se
For a more comprehensive extraction covering both polar and non-polar metabolites, a biphasic extraction using a mixture of methanol, water, and chloroform (B151607) can be employed. ucla.edu Solid-phase extraction (SPE) may also be used to selectively isolate the compound or to clean up the sample by removing highly abundant interfering substances like phospholipids. sci-hub.se
Quantifying an exogenous compound in a complex biological matrix presents several challenges, primarily due to "matrix effects." nih.gov Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte caused by co-eluting endogenous components of the sample. nih.gov This can significantly impact the accuracy and precision of quantification. nih.gov
To overcome these challenges, several strategies are employed in quantitative LC-MS/MS methods: cstti.comresearchgate.net
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of an internal standard that is chemically identical to the analyte but contains heavy isotopes (e.g., ¹³C, ²H) is the gold standard. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing. cstti.com
Matrix-Matched Calibration: Calibration standards are prepared by spiking known concentrations of the analyte into a blank biological matrix (e.g., control plasma) that is identical to the study samples. This helps to compensate for matrix effects as the standards and samples will have a similar composition. researchgate.net
Surrogate Matrix: When a true blank matrix is unavailable, a surrogate matrix (e.g., artificial urine, stripped serum, or even a different biological fluid like plasma instead of vitreous humor) can be used. youtube.com It is crucial to demonstrate that the surrogate matrix accurately mimics the analytical behavior of the authentic matrix. researchgate.netyoutube.com
Method of Standard Addition: This involves adding known amounts of the standard directly to aliquots of the actual sample. The endogenous/exogenous concentration is then determined by extrapolating the calibration curve back to the x-intercept. This method is accurate but laborious and sample-intensive. cstti.com
Validation of a bioanalytical method for quantitative analysis must also assess parameters like recovery and matrix effect in addition to the standard validation characteristics mentioned in section 7.4. youtube.com
Concluding Perspectives and Future Research Avenues for 4 4 Methoxyphenyl Sulfanyl Butanoic Acid
Emerging Research Questions and Hypotheses in Sulfanyl (B85325) Butanoic Acid Chemistry
The field of sulfanyl butanoic acid chemistry is ripe for the exploration of novel biological activities. Thioether-containing compounds have demonstrated a broad spectrum of bioactivities, including antioxidant, anti-cancer, and antiviral properties. researchgate.net Specifically, heterocyclic compounds containing thioethers are being investigated as a potential new class of potent anti-cancer agents. nih.govresearchgate.net
Future research on 4-[(4-Methoxyphenyl)sulfanyl]butanoic acid and its analogs could be guided by the following research questions:
Antiproliferative and Anticancer Potential: Could the compound or its derivatives exhibit selective cytotoxicity against cancer cell lines? Studies on similar structures, such as 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, have shown that antiproliferative action can be correlated with lipophilicity. tandfonline.com A key hypothesis is that the methoxyphenyl group could facilitate interactions with specific biological targets involved in cell proliferation.
Enzyme Inhibition: Does the molecule act as an inhibitor for enzymes where the thioether moiety can interact with the active site? The butanoic acid portion could mimic natural substrates, leading to competitive inhibition of certain metabolic enzymes.
Anti-inflammatory Properties: Can this compound modulate inflammatory pathways? Butanoic acid itself is known to have anti-inflammatory effects, and the addition of the aryl sulfanyl group could enhance or modify this activity. nih.gov
A proposed area of investigation is the potential for these compounds to act as histone deacetylase (HDAC) inhibitors, a property observed in other butyric acid derivatives, which is relevant for cancer therapy. nih.gov
Integration of Multi-Omics Data for Comprehensive Biochemical Understanding
To fully elucidate the biological effects and mechanism of action of this compound, a systems biology approach is essential. The integration of various "omics" technologies can provide a holistic view of the molecular changes induced by the compound in a biological system. nih.govmdpi.comnih.gov
Future studies should focus on:
Transcriptomics: Analyzing changes in mRNA expression to identify genes and pathways affected by the compound.
Proteomics: Identifying protein targets and off-targets through techniques like chemoproteomics. nih.govnih.govresearchgate.net This could involve creating a functionalized version of the molecule to use as a probe for affinity enrichment of binding partners. nih.gov
Metabolomics: Studying the impact of the compound on cellular metabolism to understand its broader physiological effects.
By combining these datasets, researchers can build comprehensive models of the compound's interaction with cells, leading to a deeper understanding of its therapeutic potential and any potential toxicity. rsc.org
| Omics Layer | Key Question | Potential Techniques | Expected Insights |
|---|---|---|---|
| Transcriptomics | Which gene expression profiles are altered? | RNA-Sequencing | Identification of regulated pathways |
| Proteomics | What are the direct protein targets? | Chemoproteomics, Thermal Proteome Profiling | Target deconvolution and selectivity profiling |
| Metabolomics | How does the compound affect cellular metabolism? | Mass Spectrometry-based metabolomics | Understanding of metabolic reprogramming |
Advanced Materials and Nanoscience Applications of Related Derivatives
The unique chemical properties of the thioether linkage suggest that derivatives of this compound could be valuable in the fields of materials science and nanoscience. Aryl thioethers are important components in various materials, including polymers and functional materials. nih.gov
Potential avenues for research include:
Self-Assembled Monolayers (SAMs): The carboxylic acid group can anchor the molecule to various surfaces, while the aryl thioether can provide specific functionalities. This could be exploited for creating modified surfaces with tailored properties.
Polymer Synthesis: The molecule could serve as a monomer or a functional additive in the creation of novel polymers. Sulfur-containing polymers, such as aryl polythioethers, often exhibit enhanced properties compared to their ether counterparts. nih.gov
Nanoparticle Functionalization: The thioether group can strongly interact with noble metal surfaces, making these molecules suitable for functionalizing gold or silver nanoparticles for applications in sensing, catalysis, or drug delivery.
Innovative Synthetic Strategies for Structurally Diverse Analogues with Tuned Properties
To explore the structure-activity relationships and optimize the properties of this compound, the development of efficient and versatile synthetic strategies is crucial. While traditional methods for forming thioethers often involve the use of foul-smelling thiols, modern chemistry offers several more attractive alternatives. mdpi.comresearchgate.net
Future synthetic efforts could focus on:
Modern Cross-Coupling Reactions: Employing transition-metal-catalyzed C-S bond-forming reactions to create a library of analogs with diverse aryl or alkyl groups. researchgate.net Recent advances include decarbonylative cross-coupling methods that utilize thioesters. nih.gov
Use of Thiol-Free Reagents: Exploring the use of odorless sulfurizing agents like xanthates to synthesize thioethers in a more environmentally friendly manner. mdpi.comresearchgate.netresearchgate.net
Asymmetric Synthesis: Developing methods for the enantioselective synthesis of chiral analogs, which could exhibit different biological activities. beilstein-journals.org
Q & A
Q. What are the common synthetic routes for 4-[(4-Methoxyphenyl)sulfanyl]butanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. A standard approach involves reacting 4-mercaptobutanoic acid with 4-methoxybromobenzene under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes:
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) resolves purity issues .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons (δ 6.8–7.3 ppm), and thioether linkage (C-S-C, δ 2.8–3.2 ppm). Compare with analogs like 4-[(4-bromophenyl)sulfanyl]butanoic acid to confirm substitution patterns .
- IR : Confirm carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹).
- MS : ESI-MS in negative mode detects [M-H]⁻ ions; fragmentation patterns verify the sulfanyl-butanoyl backbone.
Q. What preliminary biological screening models are appropriate for evaluating the neuropharmacological potential of this compound?
- Methodological Answer :
- GABAA receptor assays : Use patch-clamp electrophysiology in hippocampal neurons to test modulation of inhibitory currents, as structurally related compounds (e.g., SR95531) act as GABA antagonists .
- Cytotoxicity screening : MTT assays in neuronal cell lines (e.g., SH-SY5Y) assess neuroprotective effects.
- Metabolic stability : Microsomal incubation (human liver microsomes) evaluates pharmacokinetic properties.
Advanced Research Questions
Q. How can researchers design crystallization experiments to resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Crystallization : Use slow evaporation with solvent systems like dichloromethane/methanol (1:3).
- X-ray diffraction : Employ SHELX software for structure refinement. Key parameters:
- Resolution : Aim for <1.0 Å to resolve sulfanyl group orientation.
- Twinned data : Apply SHELXL for high-Rfactor corrections in cases of crystal twinning .
- Comparative analysis : Cross-validate with DFT-calculated bond lengths/angles to confirm stereoelectronic effects.
Q. What strategies are effective in reconciling contradictory bioactivity data across different assay systems for this compound?
- Methodological Answer :
- Assay standardization : Normalize results using positive controls (e.g., gabazine for GABA assays) .
- Orthogonal validation : Combine electrophysiology (e.g., tonic vs. phasic current measurements) with radioligand binding assays.
- Species-specific factors : Test cross-reactivity in human vs. rodent receptor isoforms to explain potency disparities.
Q. What computational methods are suitable for modeling the electronic effects of the methoxy-sulfanyl substitution pattern?
- Methodological Answer :
- DFT calculations : Use Gaussian09 at the B3LYP/6-311+G(d,p) level to analyze:
- Electrostatic potential maps : Visualize electron-rich regions (sulfanyl group) for nucleophilic attack.
- HOMO-LUMO gaps : Predict reactivity with biological nucleophiles (e.g., cysteine residues).
- MD simulations : CHARMM36 force field to model membrane permeability and ligand-receptor binding dynamics .
Q. How to conduct structure-activity relationship (SAR) studies comparing this compound with halogenated analogs (e.g., bromo-substituted derivatives)?
- Methodological Answer :
- Synthetic diversification : Prepare analogs like 4-[(4-bromophenyl)sulfanyl]butanoic acid (CAS 15115-76-1) and assess substituent effects .
- Bioactivity profiling : Compare IC₅₀ values in receptor binding assays; bromo analogs may show enhanced lipophilicity but reduced metabolic stability.
- Thermodynamic solubility : Use shake-flask method (PBS pH 7.4) to correlate substituents with bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
